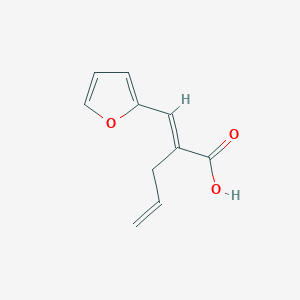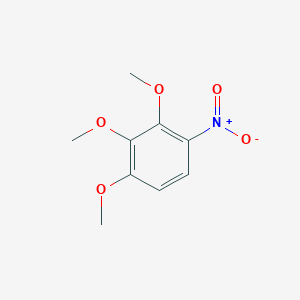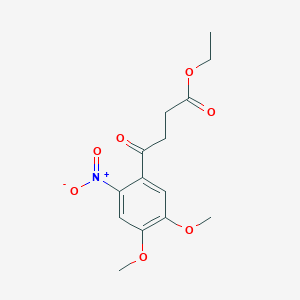![molecular formula C23H22N2O5 B289270 N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289270.png)
N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide, commonly referred to as DMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMB is a small molecule that has been synthesized in the laboratory and has shown promising results in various preclinical studies.
Wirkmechanismus
DMB exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer progression. DMB inhibits the activity of IκB kinase (IKK), which is required for the activation of NF-κB. DMB also inhibits the activity of mTOR, which is involved in cell growth and proliferation. DMB inhibits the activity of mTORC1, which is a complex that regulates protein synthesis and cell growth.
Biochemical and Physiological Effects
DMB has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. DMB has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DMB has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. DMB has been found to be stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of DMB is that its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of DMB and its downstream effects.
Zukünftige Richtungen
DMB has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for DMB research include:
1. Clinical trials to evaluate the safety and efficacy of DMB in humans.
2. Studies to elucidate the molecular targets of DMB and its downstream effects.
3. Development of novel DMB analogs with improved pharmacological properties.
4. Studies to explore the potential of DMB as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Studies to investigate the role of DMB in modulating the gut microbiome and its potential as a prebiotic agent.
Conclusion
In conclusion, DMB is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DMB has been synthesized through a multi-step process and has shown promising results in various preclinical studies. DMB exerts its therapeutic effects through multiple mechanisms of action, including inhibition of the NF-κB and mTOR pathways. DMB has several advantages for lab experiments, but its mechanism of action is not fully understood. Further research is needed to explore the potential therapeutic applications of DMB and its molecular targets.
Synthesemethoden
DMB can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxyaniline to form the amide product, which is subsequently converted to DMB through a final reaction with 4-methoxybenzoyl chloride. The final product is obtained through a purification process that involves recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
DMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. DMB has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer progression. It has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. DMB has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Eigenschaften
Molekularformel |
C23H22N2O5 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H22N2O5/c1-28-16-10-8-15(9-11-16)22(26)24-19-7-5-4-6-18(19)23(27)25-20-13-12-17(29-2)14-21(20)30-3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
VYRIXNLDLWLLBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)